molecular formula C8H16N2O2 B15256003 3-Amino-2-(piperidin-3-YL)propanoic acid

3-Amino-2-(piperidin-3-YL)propanoic acid

Cat. No.: B15256003
M. Wt: 172.22 g/mol
InChI Key: FXOSWXJIKOKDBR-UHFFFAOYSA-N
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Description

3-Amino-2-(piperidin-3-YL)propanoic acid is an organic compound that features both an amino group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(piperidin-3-YL)propanoic acid typically involves the reaction of piperidine derivatives with amino acids. One common method includes the use of N-protected piperidine derivatives, which are then deprotected to yield the desired compound . The reaction conditions often involve the use of solvents such as ethanol and water, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(piperidin-3-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-Amino-2-(piperidin-3-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 3-Amino-2-(piperidin-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites on enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(piperidin-3-YL)propanoic acid is unique due to its specific structural features, which include both an amino group and a piperidine ring. This combination allows for unique interactions with biological targets and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-amino-2-piperidin-3-ylpropanoic acid

InChI

InChI=1S/C8H16N2O2/c9-4-7(8(11)12)6-2-1-3-10-5-6/h6-7,10H,1-5,9H2,(H,11,12)

InChI Key

FXOSWXJIKOKDBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(CN)C(=O)O

Origin of Product

United States

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